5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole
Overview
Description
5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloromethyl group and a methoxyphenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with chloroacetonitrile in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and applications.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a 4-methoxy substituent, used as an intermediate in pharmaceuticals and organic synthesis.
2-methoxyphenyl isocyanate: A chemoselective reagent used for amine protection and deprotection sequences.
Uniqueness: 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both a chloromethyl group and a tetrazole ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-1-(4-methoxyphenyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-15-8-4-2-7(3-5-8)14-9(6-10)11-12-13-14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEFMZJSIWBAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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